N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide

Description

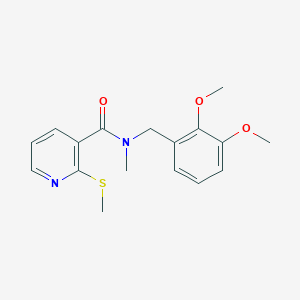

N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a methylthio (-SMe) group at the 2-position of the pyridine ring and a N-methyl-2,3-dimethoxybenzyl substituent on the amide nitrogen. This structural configuration imparts unique electronic and steric properties, which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C17H20N2O3S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H20N2O3S/c1-19(17(20)13-8-6-10-18-16(13)23-4)11-12-7-5-9-14(21-2)15(12)22-3/h5-10H,11H2,1-4H3 |

InChI Key |

YPLAFCJAEVYEOC-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C(=CC=C1)OC)OC)C(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and nicotinic acid derivatives.

Formation of Intermediates: The 2,3-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with N-methyl-2-(methylthio)nicotinamide to form the desired product.

Reaction Conditions: The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.

Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to bioactive benzamides.

Biological Research: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. It serves as a tool compound to investigate the biological pathways involving nicotinamide derivatives.

Industrial Applications: In the industrial sector, it is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors that are involved in oxidative stress and inflammatory pathways. It may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species (ROS).

Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, such as the NF-κB pathway and the Nrf2 pathway. By influencing these pathways, it exerts its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives

(a) 6-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide (CAS 224817-07-6)

- Core Structure : Nicotinamide with a chloro substituent at position 6 and a 2,4-dimethoxyphenyl group.

- Key Differences :

- Substituent Position : The chloro group (electron-withdrawing) at position 6 vs. methylthio (weakly electron-donating) at position 2.

- Methoxy Substitution : 2,4-dimethoxybenzyl vs. 2,3-dimethoxybenzyl in the target compound.

- Implications : The chloro group may enhance electrophilicity, influencing interactions with nucleophilic targets. The 2,4-dimethoxy configuration could alter steric hindrance compared to the 2,3-isomer .

(b) 2-[(2-Dimethylaminobenzyl)thiol]nicotinic Acid (Compound 13 in )

- Core Structure: Nicotinic acid with a thiol-linked 2-dimethylaminobenzyl group.

- Key Differences: Functional Group: Thiol (-SH) vs. methylthio (-SMe) in the target compound. Substituent: Dimethylamino (basic) vs. dimethoxy (electron-donating, non-basic).

- Implications: The thiol group may increase susceptibility to oxidation, reducing stability. The dimethylamino group could enhance solubility in acidic environments .

Acetamide Derivatives (Pesticide Chemicals)

(a) Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Core Structure : Acetamide with chloro and methoxymethyl substituents.

- Key Differences :

- Backbone : Acetamide vs. nicotinamide.

- Substituents : Chloro and methoxymethyl groups vs. methylthio and dimethoxybenzyl.

- Implications : Alachlor’s acetamide structure and chloro group are critical for herbicidal activity, targeting plant-specific enzymes. The nicotinamide backbone in the target compound may confer distinct biological targets, such as enzymes in microbial or mammalian systems .

(b) Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

- Core Structure : Acetamide with chloro and thienyl substituents.

- Key Differences :

- Heterocycle : Thienyl ring vs. pyridine in nicotinamide.

- Substituents : Chloro and methoxyalkyl vs. methylthio and dimethoxybenzyl.

- Implications : The thienyl group may enhance soil mobility in pesticides, while the pyridine ring in the target compound could improve binding to metalloenzymes .

Metal-Coordinated Complexes

Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide-κO,S] Pt(II) Complex ()

- Core Structure : Carbamothioyl ligand with 2,4-dimethoxybenzyl groups coordinated to Pt(II).

- Key Differences :

- Substituent Position : 2,4-dimethoxybenzyl vs. 2,3-dimethoxybenzyl in the target compound.

- Metal Coordination : Platinum center vs. absence of metal in the target.

- Implications : The 2,4-substitution may optimize metal-ligand geometry for antimicrobial activity, as demonstrated in studies comparing these complexes to fluconazole and ampicillin .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.